Journal Name:Journal of Electroceramics
Journal ISSN:1385-3449
IF:1.814
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/10832
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:57
Publishing Cycle:Bimonthly
OA or Not:Not
3D molecular models of whole HIV-1 virions generated with cellPACK
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2014-09-25 , DOI: 10.1039/C4FD00017J
As knowledge of individual biological processes grows, it becomes increasingly useful to frame new findings within their larger biological contexts in order to generate new systems-scale hypotheses. This report highlights two major iterations of a whole virus model of HIV-1, generated with the cellPACK software. cellPACK integrates structural and systems biology data with packing algorithms to assemble comprehensive 3D models of cell-scale structures in molecular detail. This report describes the biological data, modeling parameters and cellPACK methods used to specify and construct editable models for HIV-1. Anticipating that cellPACK interfaces under development will enable researchers from diverse backgrounds to critique and improve the biological models, we discuss how cellPACK can be used as a framework to unify different types of data across all scales of biology.
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Strong correlation in density functional theory: general discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2020-11-26 , DOI: 10.1039/D0FD90025G
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Strong-field ionization of polyatomic molecules: ultrafast H atom migration and bond formation in the photodissociation of CH3OH†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2021-01-06 , DOI: 10.1039/D0FD00129E
Strong-field ionization induces various complex phenomena like bond breaking, intramolecular hydrogen migration, and bond association in polyatomic molecules. The H-atom migration and bond formation in CH3OH induced by intense femtosecond laser pulses are investigated using a Velocity Map Imaging (VMI) spectrometer. Various laser parameters like intensity (1.5 × 1013 W cm−2–12.5 × 1013 W cm−2), pulse duration (29 fs and 195 fs), wavelength (800 nm and 1300 nm), and polarization (linear and circular) can serve as a quantum control for hydrogen migration and the yield of Hn+ (n = 1–3) ions which have been observed in this study. Further, in order to understand the ejection mechanism of the hydrogen molecular ions H2+ and H3+ from singly-ionized CH3OH, quantum chemical calculations were employed. The dissociation processes of CH3OH+ occurring by four dissociative channels to form CHO+ + H3, H3+ + CHO, CH2+ + H2O, and H2O+ + CH2 are studied. Using the combined approach of experiments and theory, we have successfully explained the mechanism of intramolecular hydrogen migration and predicted the dissociative channels of singly-ionized CH3OH.
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Structural and electronic properties of finely-divided supported Pt-group metals and bimetals
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/FD9919200109
Finely dispersed platinum and platinum–ruthenium particles, characterized initially by transmission electron microscopy, are shown by X-ray absorption and X-ray scattering techniques to retain their face centred cubic structure. The electron density of these particles of colloidal dimension, judging from white-line intensities, seems to be enhanced by the polymeric macro-ligand to which they are bound.
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A combined crossed molecular beam and ab initio investigation of C2 and C3 elementary reactions with unsaturated hydrocarbons—pathways to hydrogen deficient hydrocarbon radicals in combustion flames
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2001-09-26 , DOI: 10.1039/B101967H
Crossed molecular beam experiments on dicarbon and tricarbon reactions with unsaturated hydrocarbons acetylene, methylacetylene, and ethylene were performed to investigate the dynamics of channels leading to hydrogen-deficient hydrocarbon radicals. In the light of the results of new ab initio calculations, the experimental data suggest that these reactions are governed by an initial addition of C2/C3 to the π molecular orbitals forming highly unsaturated cyclic structures. These intermediates are connected ia various transition states and are suggested to ring open to chain isomers which decompose predominantly by displacement of atomic hydrogen, forming C4H, C5H, HCCCCCH2, HCCCCCCH3, H2CCCCH and H2CCCCCH. The C2(1Σg+) + C2H4 reaction has no entrance barrier and the channel leading to the H2CCCCH product is strongly exothermic. This is in strong contrast with the C3(1Σg+) + C2H4 reaction as this is characterized by a 26.4 kJ mol−1 threshold to form a HCCCCCH2 isomer. Analogous to the behavior with ethylene, preliminary results on the reactions of C2 and C3 with C2H2 and CH3CCH showed the H-displacement channels of these systems to share many similarities such as the absence/presence of an entrance barrier and the reaction mechanism. The explicit identification of the C2/C3s. hydrogen displacement demonstrates that hydrogen-deficient hydrocarbon radicals can be formed easily in environments like those of combustion processes. Our work is a first step towards a systematic database of the intermediates and the reaction products which are involved in this important class of reactions. These findings should be included in future models of PAH and soot formation in combustion flames.
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General Discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2006-01-03 , DOI: 10.1039/B515234H
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General discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2011-10-20 , DOI: 10.1039/C1FD90028E
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General discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2013-11-19 , DOI: 10.1039/C3FD90032K
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General discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/FD9950100371
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Front cover
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/D0FD90020F
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 61 Science Citation Index Science Citation Index Expanded Not
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